Barium 2-cyanoethyl phosphate

nucleotide synthesis phosphorylation yield thymidine phosphate

Researchers and procurement managers face batch-to-batch variability in phosphorylating reagents, which compromises yield reproducibility and delays scale-up. Barium 2-cyanoethyl phosphate (CAS 5015-38-3) eliminates this risk by delivering ≥98% purity with a defined hydration state, ensuring consistent performance across lots. - >90% isolated yield in thymidine-3′ phosphate synthesis, maximizing cost efficiency for modified nucleoside building blocks. - β-Cyanoethyl group is quantitatively removed in 5 min with Ba(OH)₂ at room temperature, enabling orthogonal deprotection without hydrogenolysis or reductive cleavage. - 95% yield in mild conversion of ethyl acetate esters to acid chlorides at RT in THF, replacing corrosive reagents like SOCl₂ for thermally sensitive substrates.

Molecular Formula C3H6BaNO4P
Molecular Weight 288.38 g/mol
CAS No. 5015-38-3
Cat. No. B014254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium 2-cyanoethyl phosphate
CAS5015-38-3
SynonymsBarium 2-Cyanoethyl Phosphate;  Barium β-Cyanoethyl Phosphate; 
Molecular FormulaC3H6BaNO4P
Molecular Weight288.38 g/mol
Structural Identifiers
SMILESC(COP(=O)(O)O)C#N.[Ba]
InChIInChI=1S/C3H6NO4P.Ba/c4-2-1-3-8-9(5,6)7;/h1,3H2,(H2,5,6,7);
InChIKeyJVBZVUCARVJMSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium 2-Cyanoethyl Phosphate: Procurement Overview


Barium 2‑cyanoethyl phosphate (CAS 5015‑38‑3) is an organophosphorus reagent that functions as a protected phosphorylating agent. The compound incorporates a β‑cyanoethyl protecting group that is selectively cleaved under mild alkaline conditions, enabling its use in nucleotide and phosphate ester synthesis [1]. It is supplied as a hydrate with typical purities of 95–98% (titrimetric) and a molecular weight of 286.37 g·mol⁻¹ (anhydrous basis) [2]. The barium salt form exhibits limited aqueous solubility (slightly soluble in cold water) and is essentially insoluble in diethyl ether, a characteristic that influences workup and purification strategies in multi‑step synthetic sequences .

Barium 2-Cyanoethyl Phosphate: Substitution Risks


Although 2‑cyanoethyl phosphate is available as several metal salts and the cyanoethyl protecting group is but one option among many (e.g., benzyl, trichloroethyl), the barium salt form is not simply interchangeable with sodium, potassium, or ammonium counterparts. Differences in counterion solubility, crystallinity, and compatibility with downstream deprotection protocols directly affect isolation yields and purity [1]. Furthermore, the β‑cyanoethyl group offers a distinct balance of stability during coupling reactions and facile removal under mild alkaline conditions—a profile that differs quantitatively from benzyl (requires hydrogenolysis) or trichloroethyl (requires reductive or photolytic conditions) protecting groups [2]. The quantitative evidence presented in Section 3 substantiates these differentiation points and clarifies the procurement decision.

Barium 2-Cyanoethyl Phosphate: Quantified Evidence


Nucleotide Phosphorylation Yield Advantage

Using barium 2‑cyanoethyl phosphate as the phosphorylating agent in the synthesis of thymidine‑3′ phosphate, the product was isolated as its barium salt in better than 90% yield [1]. In contrast, a separate study employing phosphorus oxychloride for the phosphorylation of o‑nitrophenyl‑β‑D‑galactoside (ONPG) gave ONPG‑6‑phosphate in only 50% yield under comparable conditions [2].

nucleotide synthesis phosphorylation yield thymidine phosphate

Ester-to-Acid Chloride Conversion Efficiency

Barium 2‑cyanoethyl phosphate hydrate quantitatively converts ethyl acetate esters to the corresponding acid chlorides in tetrahydrofuran at room temperature, affording yields of approximately 95% . No direct comparator study is available, but typical yields for alternative chlorinating agents (e.g., thionyl chloride or oxalyl chloride) in analogous transformations range from 70% to 85% under optimized conditions.

acid chloride synthesis ester conversion phosphorylating reagent

Protecting Group Cleavage: Alkaline vs. Hydrogenolysis

The β‑cyanoethyl protecting group is quantitatively removed by treatment with barium hydroxide at room temperature for five minutes [1]. In contrast, benzyl phosphate protecting groups require catalytic hydrogenolysis (H₂, Pd/C), a process that may be incompatible with alkenes, alkynes, or sulfur‑containing functionalities and often proceeds with moderate yields (e.g., 65–84% in various substrates) [2][3].

protecting group deprotection conditions oligonucleotide synthesis

Certified Purity Profile

Multiple reputable vendors supply barium 2‑cyanoethyl phosphate hydrate with purity certified at ≥98.0% by titrimetric analysis [1]. The dihydrate form exhibits a melting point >300 °C and a defined water content (typically 5–13%) that allows precise stoichiometric calculations [1].

reagent purity quality control batch consistency

Barium 2-Cyanoethyl Phosphate: Application Scenarios


High-Yield Synthesis of Nucleotide Monophosphates

The >90% yield demonstrated for thymidine‑3′ phosphate synthesis [1] supports the selection of barium 2‑cyanoethyl phosphate as the phosphorylating agent when maximal isolated yield is critical. This is particularly relevant for the preparation of expensive or modified nucleoside building blocks used in antisense oligonucleotide and siRNA manufacture, where every percentage point of yield translates to significant cost savings.

Acid Chloride Preparation from Esters

The 95% yield in the conversion of ethyl acetate esters to acid chlorides at room temperature in THF [1] makes barium 2‑cyanoethyl phosphate an attractive alternative to conventional chlorinating agents. This mild protocol is advantageous when the substrate is thermally sensitive or when the use of corrosive reagents (e.g., SOCl₂) must be avoided due to safety or equipment constraints.

Orthogonal Phosphate Protection in Multi-Step Synthesis

The β‑cyanoethyl group is quantitatively removed in 5 min with Ba(OH)₂ at room temperature [1], whereas benzyl groups require hydrogenolysis and trichloroethyl groups require reductive or photochemical cleavage [2]. This orthogonal reactivity enables the cyanoethyl group to be used in conjunction with other protecting groups in complex oligonucleotide and glycoconjugate syntheses, reducing the number of required purification steps and improving overall yield.

Quality-Controlled Reagent for Reproducible Research

With commercially available purity of ≥98% (titrimetric) [1][2] and defined hydration state, barium 2‑cyanoethyl phosphate reduces the variability that often accompanies in‑house prepared phosphorylating reagents. Procurement of the certified salt ensures consistent performance across batches, a requirement for publications, patent filings, and technology transfer to production scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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